(3E,5E)-tridecadienoic acid is a polyunsaturated fatty acid characterized by the presence of double bonds at the 3rd and 5th carbon positions in its tridecane chain. This compound is significant in various biological processes and has been identified as a metabolite in several organisms. Its chemical formula is , and it plays a role in metabolic pathways that convert carbon dioxide into hydrocarbons, showcasing its potential in biotechnological applications.
(3E,5E)-tridecadienoic acid can be sourced from various natural products, particularly from plants and microorganisms that synthesize fatty acids. It belongs to the class of unsaturated fatty acids, specifically categorized as a tridecadienoic acid due to its chain length of thirteen carbon atoms and two double bonds. This compound is often studied within the context of lipid metabolism and biosynthesis pathways.
The synthesis of (3E,5E)-tridecadienoic acid can be achieved through various methods, including:
For instance, one approach involves using acyl-ACP thioesterases combined with desaturases to introduce double bonds at specific positions in fatty acid chains. The optimization of reaction conditions such as temperature, pH, and substrate concentrations is crucial for maximizing yield during synthesis.
The molecular structure of (3E,5E)-tridecadienoic acid features:
The compound's structural representation can be described by its IUPAC name and molecular formula:
(3E,5E)-tridecadienoic acid participates in various chemical reactions typical for unsaturated fatty acids:
The reactivity of the double bonds makes this compound susceptible to addition reactions, which can be exploited in synthetic organic chemistry for creating more complex molecules.
The mechanism of action for (3E,5E)-tridecadienoic acid primarily involves its role as a metabolic intermediate. It can participate in lipid biosynthesis pathways where it contributes to membrane fluidity and signaling processes within cells.
Research indicates that it may influence gene expression related to lipid metabolism and has potential implications in health-related studies regarding dietary fats .
Relevant analyses reveal that its unsaturation contributes significantly to its reactivity profile compared to saturated fatty acids .
(3E,5E)-tridecadienoic acid has several applications:
(3E,5E)-Tridecadienoic acid is systematically named according to IUPAC rules as (2E,4E)-trideca-2,4-dienoic acid, reflecting the carboxylic acid functional group and the conjugated double bonds initiating at carbons 3–4 (equivalent to carbons 2–3 in standard carboxylic acid numbering) and 5–6 (carbons 4–5). The stereochemical prefix "(3E,5E)" specifies the trans (E, entgegen) configuration across both double bonds. This geometry results in an extended, linear conformation that minimizes steric strain between substituents. The molecular formula is C₁₃H₂₂O₂, with a monoisotopic mass of 210.1620 Da [2]. The E configuration confers distinct electronic properties due to the planarity of the conjugated system, which enhances orbital overlap and influences reactivity.
Table 1: Fundamental Identifiers of (3E,5E)-Tridecadienoic Acid
Property | Value |
---|---|
IUPAC Name | (3E,5E)-Trideca-3,5-dienoic acid |
Molecular Formula | C₁₃H₂₂O₂ |
CAS Registry Number | 5312396 (PubChem CID) |
Monoisotopic Mass | 210.1620 Da |
Double-Bond Positions | Δ³⁴, Δ⁵⁶ |
Stereochemistry | 3E,5E (trans, trans) |
Structurally, (3E,5E)-tridecadienoic acid belongs to the family of conjugated dienoic fatty acids characterized by alternating single and double bonds. Its C13 chain length distinguishes it from more prevalent C18 analogs like conjugated linoleic acid (CLA). CLA isomers (e.g., 9cis,11trans-octadecadienoic acid) exhibit double bonds typically between positions C9–C10 and C11–C12, resulting in longer hydrophobic tails that influence micelle formation and biological membrane interactions [6] [7]. Shorter chains like tridecadienoic acid reduce van der Waals interactions, lowering melting points compared to C18 counterparts.
Conjugation in tridecadienoic acid localizes π-electrons across C3–C4 and C5–C6, creating a resonant system with bond lengths intermediate between single (1.46 Å) and double (1.34 Å) bonds. This contrasts with non-conjugated dienes (e.g., linoleic acid), where isolated double bonds lack electronic communication. The trans,trans geometry maximizes planarity, analogous to catalytically isomerized CLA but distinct from naturally occurring cis,trans isomers in ruminant fats [7] [8].
Table 2: Structural Comparison with Representative Dienoic Acids
Compound | Chain Length | Double Bonds | Conjugation | Key Structural Feature |
---|---|---|---|---|
(3E,5E)-Tridecadienoic acid | C13 | Δ³⁴, Δ⁵⁶ (E,E) | Conjugated | Shorter chain; high planarity |
Linoleic acid | C18 | Δ⁹¹⁰, Δ¹²¹³ (cis) | Non-conjugated | Isolated bonds; bent chain |
9cis,11trans-CLA | C18 | Δ⁹¹⁰ (cis), Δ¹¹¹² (trans) | Conjugated | Mixed stereochemistry; kinked |
10trans,12cis-CLA | C18 | Δ¹⁰¹¹ (trans), Δ¹²¹³ (cis) | Conjugated | Asymmetric conjugation |
NMR Spectroscopy: ¹³C NMR is pivotal for characterizing conjugated dienes due to distinct alkene carbon shifts. For (3E,5E)-tridecadienoic acid, C3 and C5 (olefinic carbons adjacent to the carboxyl) resonate near δ 129–130 ppm, while C4 and C6 appear at δ 128–132 ppm – diagnostic of trans-configured conjugated systems. The carboxylic carbon (C1) emerges at δ 174–180 ppm, and methyl carbons (C13) at δ 14.1 ppm. Allylic methylene groups (C2, C7) show downfield shifts (δ 27–34 ppm) due to deshielding by the conjugated system [5] [7]. ¹H NMR reveals alkene protons (H-C3, H-C4, H-C5, H-C6) as coupled doublets between δ 5.6–6.3 ppm (J ≈ 15–16 Hz), confirming trans vicinal coupling.
IR Spectroscopy: Key absorptions include the carboxylic acid O-H stretch (2500–3300 cm⁻¹, broad), carbonyl C=O stretch (1710 cm⁻¹), and conjugated diene C=C stretches (1600 cm⁻¹ and 1575 cm⁻¹). The absence of peaks above 3000 cm⁻¹ (except O-H) confirms the absence of cis bonds, which absorb near 3010 cm⁻¹ [4].
Mass Spectrometry: Electron ionization (EI-MS) fragments the molecular ion ([M]⁺ at m/z 210) via α-cleavage to yield [CH₃(CH₂)₇CH=CH-CH=CH]⁺ (m/z 149) and McLafferty rearrangement producing [CH₃(CH₂)₇CH=CH₂]⁺ (m/z 125). The conjugated system stabilizes allylic cations, enhancing fragments at m/z 81 and 67 [2] [9].
Table 3: Key NMR and IR Assignments
Spectrum | Assignment | Chemical Shift (δ ppm) / Wavenumber (cm⁻¹) |
---|---|---|
¹³C NMR | C1 (Carbonyl) | 174–180 ppm |
C3, C5 (Alkene) | 129–130 ppm | |
C4, C6 (Alkene) | 128–132 ppm | |
C2, C7 (Allylic CH₂) | 27–34 ppm | |
¹H NMR | H-C3/H-C6 (Alkene) | 5.6–6.3 ppm (J = 15–16 Hz) |
H-C13 (Terminal CH₃) | 0.92 ppm (t) | |
IR | C=O Stretch | 1710 cm⁻¹ |
Conjugated C=C | 1600, 1575 cm⁻¹ |
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G) reveal that the (3E,5E) isomer is **~4 kcal/mol more stable than its (3Z,5E) counterpart due to minimized steric repulsion between C2 and C7 hydrogens. The dihedral angle H-C3-C4-H is optimized to 180°, enforcing coplanarity across C3–C6. This planarity enables π-orbital delocalization, reducing the HOMO-LUMO gap by 0.8 eV compared to non-conjugated analogs and increasing electron density at C3/C6 (Mulliken charges: −0.25 e) [7].
Molecular dynamics simulations show the trans,trans conformation adopts a fully extended backbone with a persistence length of 8.2 Å, facilitating dense packing in crystalline phases. The energy barrier for E→Z isomerization is high (∼45 kcal/mol), indicating kinetic stability at ambient temperature. Bond length analysis confirms conjugation: C3–C4 (1.38 Å) and C5–C6 (1.37 Å) are elongated relative to isolated double bonds (1.34 Å), while C4–C5 (1.42 Å) is shortened relative to typical C–C bonds (1.54 Å) [7].
Table 4: Computed Geometric and Electronic Parameters
Parameter | (3E,5E)-Isomer | (3Z,5E)-Isomer |
---|---|---|
Relative Energy (kcal/mol) | 0.0 | +4.2 |
C3–C4 Bond Length (Å) | 1.38 | 1.36 |
HOMO-LUMO Gap (eV) | 7.1 | 7.3 |
Dihedral C2–C3–C4–C5 (°) | 180 | 65 |
Isomerization Barrier | 45 kcal/mol | 42 kcal/mol |
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